N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-(1-methyl-1H-indol-3-yl)acetamide
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Overview
Description
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a sulfonyl group attached to a fluorophenyl ring, an indole moiety, and an acetamide group, making it a complex and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Fluorophenyl Ring: The fluorophenyl ring can be attached through a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-(1-methyl-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-arylsulfonyl-3-acetylindole derivatives: Known for their antiviral and anti-HIV activities.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Uniqueness
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and sulfonyl groups enhance its stability and reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19FN2O3S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonylethyl]-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C19H19FN2O3S/c1-22-13-14(17-4-2-3-5-18(17)22)12-19(23)21-10-11-26(24,25)16-8-6-15(20)7-9-16/h2-9,13H,10-12H2,1H3,(H,21,23) |
InChI Key |
GQBALZHSNLZIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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